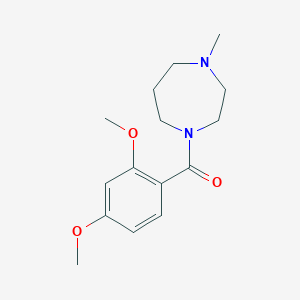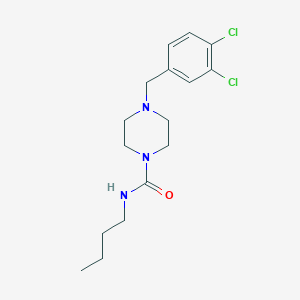![molecular formula C21H30N4O B5334948 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5334948.png)
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In
Mecanismo De Acción
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide works by inhibiting the activity of TBK1, a protein kinase that plays a critical role in various cellular processes, including inflammation, immune response, and cell survival. TBK1 is activated by various stimuli, such as viral infection and cellular stress, and phosphorylates downstream targets, such as IRF3 and NF-κB, which regulate the expression of genes involved in inflammation and immune response.
Inhibition of TBK1 by this compound prevents the activation of downstream targets, leading to a reduction in inflammation and immune response. Furthermore, inhibition of TBK1 by this compound also leads to a reduction in cell survival and proliferation, making it a potential therapeutic target in cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of TBK1 by this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve disease symptoms in animal models of autoimmune disorders.
Furthermore, inhibition of TBK1 by this compound has also been shown to reduce tumor growth and sensitize cancer cells to chemotherapy and immunotherapy. This is due to the role of TBK1 in promoting cell survival and proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its specificity for TBK1. This allows for the selective inhibition of TBK1 without affecting other protein kinases, reducing the potential for off-target effects.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain assays. Furthermore, the potency of this compound can vary depending on the cell type and experimental conditions, which can affect the reproducibility of results.
Direcciones Futuras
There are several future directions for the research of N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide. One area of research is the development of more potent and selective TBK1 inhibitors, which can improve the efficacy and reduce the potential for off-target effects.
Furthermore, the role of TBK1 in various diseases, such as cancer and autoimmune disorders, is still not fully understood. Future research can focus on elucidating the downstream targets and pathways regulated by TBK1, which can provide insight into the mechanisms of disease and potential therapeutic targets.
Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, can also be explored. The synergistic effects of combining TBK1 inhibitors with other therapies can improve the efficacy and reduce the potential for drug resistance.
Métodos De Síntesis
The synthesis of N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide involves a multi-step process. The first step involves the reaction of 1-isobutyl-1H-imidazole-5-carbaldehyde with 4-piperidinemethanol in the presence of a base to form the intermediate compound. The intermediate is then reacted with 3-(bromomethyl)benzoic acid in the presence of a catalyst to form the final product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer, where TBK1 has been shown to play a critical role in promoting tumor growth and survival. Inhibition of TBK1 by this compound has been shown to reduce tumor growth and sensitize cancer cells to chemotherapy and immunotherapy.
In addition to cancer, this compound has also been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis and lupus. TBK1 has been shown to play a role in the activation of immune cells and the production of pro-inflammatory cytokines. Inhibition of TBK1 by this compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disorders.
Furthermore, this compound has also been studied for its potential use in viral infections, such as influenza and herpes simplex virus. TBK1 has been shown to play a critical role in the antiviral response of cells, and inhibition of TBK1 by this compound has been shown to reduce viral replication and improve survival in animal models of viral infections.
Propiedades
IUPAC Name |
N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)14-25-15-23-12-20(25)13-24-21(26)19-5-3-4-18(11-19)10-17-6-8-22-9-7-17/h3-5,11-12,15-17,22H,6-10,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWZKUMTRCIXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CNC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5334870.png)

![5-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5334898.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone](/img/structure/B5334902.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-furyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5334907.png)


![1-methyl-1'-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5334927.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5334929.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-propylbenzamide](/img/structure/B5334934.png)

![methyl N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5334958.png)


